molecular formula C6H7NO4 B104639 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid CAS No. 16877-55-7

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid

Cat. No. B104639
CAS RN: 16877-55-7
M. Wt: 157.12 g/mol
InChI Key: ZLQGSBBFINDXKP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is a compound that belongs to a class of biologically active molecules. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been studied extensively. These compounds often contain oxazolone or oxazolidinone rings and are known for their potential in various biological applications, including antimicrobial and enzyme inhibition activities .

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of reagents such as thiosemicarbazide, POCl3, or PPA to form derivatives like 1,3,4-thiadiazoles . Another method includes the electrochemical hydroxylation of oxazolidin-2-one derivatives or the reaction of azlactones with acetic acid and acetic anhydride to form oxazolones . These methods highlight the versatility in synthesizing oxazole and oxazolidinone derivatives, which could be applied to the synthesis of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and quantum chemical calculations. For example, the structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid was analyzed, revealing the presence of hydrogen bonds that connect molecules into chains and contribute to the compound's stability and charge separation . These findings suggest that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid may also exhibit similar structural characteristics conducive to intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of oxazolone derivatives includes the formation of various heterocyclic compounds through reactions such as alkylation, aminomethylation, and cyclization . These reactions can lead to a wide range of products with different biological activities, indicating that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid could also undergo similar transformations to yield new biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolone and oxazolidinone derivatives have been studied through methods like potentiometric titration and spectrofluorimetric techniques. These studies help determine properties such as acidity constants, which are crucial for understanding the compound's behavior in different environments . The acidity constants can influence the absorption and bioavailability of the compounds, suggesting that the properties of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid would be important for its potential use in medical applications.

properties

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGSBBFINDXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid

CAS RN

16877-55-7
Record name 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
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